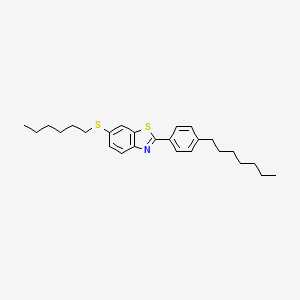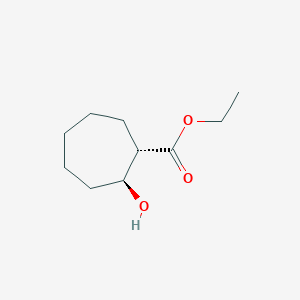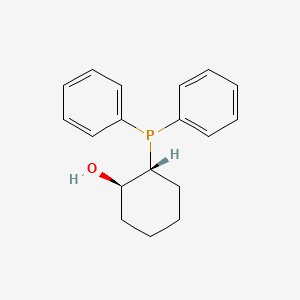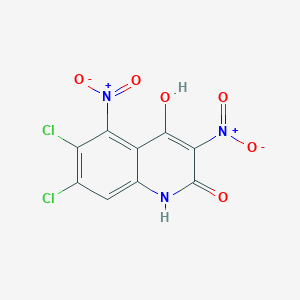![molecular formula C11H15NO5 B14267671 Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate CAS No. 133683-69-9](/img/structure/B14267671.png)
Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate is a chemical compound characterized by the presence of a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug discovery .
Métodos De Preparación
The synthesis of Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include:
Ring Construction: This can be achieved through cyclization reactions involving suitable precursors under specific reaction conditions.
Functionalization of Preformed Rings: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction environments.
Análisis De Reacciones Químicas
Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate can be compared with other similar compounds, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to different biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting biological profile .
Propiedades
Número CAS |
133683-69-9 |
|---|---|
Fórmula molecular |
C11H15NO5 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
dimethyl 2-(2-oxo-2-pyrrolidin-1-ylethylidene)propanedioate |
InChI |
InChI=1S/C11H15NO5/c1-16-10(14)8(11(15)17-2)7-9(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Clave InChI |
DTELYWOOQDCZJD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC(=O)N1CCCC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)

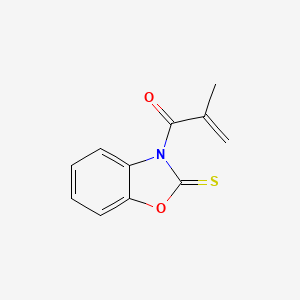

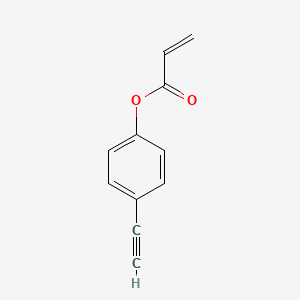

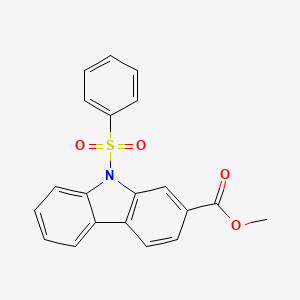
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)
